molecular formula C11H22O2S B14130860 Butyl 2-(butylsulfanyl)propanoate CAS No. 88802-62-4

Butyl 2-(butylsulfanyl)propanoate

Cat. No.: B14130860
CAS No.: 88802-62-4
M. Wt: 218.36 g/mol
InChI Key: MDFBTVVZESREEM-UHFFFAOYSA-N
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Description

Butyl 2-(butylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from butyl alcohol and butylsulfanyl propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-(butylsulfanyl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating butylsulfanyl propanoic acid with butyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.

Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction towards ester formation. After the reaction is complete, the mixture is neutralized, washed, and fractionally distilled to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .

Comparison with Similar Compounds

    Butyl propanoate: Similar in structure but lacks the sulfanyl group.

    Ethyl acetate: Another ester with a similar functional group but different alkyl chains.

    Methyl butyrate: An ester with a different alkyl group but similar ester functionality.

Uniqueness: Butyl 2-(butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other esters .

Properties

CAS No.

88802-62-4

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

butyl 2-butylsulfanylpropanoate

InChI

InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3

InChI Key

MDFBTVVZESREEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)SCCCC

Origin of Product

United States

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